1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVDBGGIVPTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269858 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81597-71-9 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81597-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dichloromethane/Triethylamine Method
A widely adopted procedure involves dissolving 5-bromo-2-thiophenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Piperidine (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction mixture stirs at 25°C for 4–6 hours, monitored by TLC (petroleum ether/ethyl acetate 3:1). Post-reaction, the organic layer is washed with water (3×), brine (1×), dried over MgSO₄, and concentrated under vacuum. Recrystallization from ethanol yields the pure product as white crystals (82–88% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 82–88% |
Tetrahydrofuran/Ammonia Method
Alternative protocols employ tetrahydrofuran (THF) as the solvent with aqueous ammonia as the base. In this approach, 5-bromo-2-thiophenesulfonyl chloride (1.0 equiv) is dissolved in THF at −78°C, followed by slow addition of piperidine (1.5 equiv) and saturated ammonia solution. The reaction warms to room temperature over 3 hours, after which the mixture is filtered and the residue washed with pentane. This method achieves slightly lower yields (76–80%) but offers advantages in handling hygroscopic reagents.
Advanced Synthesis Techniques
Ultrasound-Assisted Synthesis
Recent innovations incorporate ultrasound irradiation (25 kHz, 250 W) to accelerate reaction kinetics. A mixture of 5-bromo-2-thiophenesulfonyl chloride, piperidine, and triethylamine in ethanol undergoes sonication at 40°C for 20 minutes, achieving 89% yield. This method reduces reaction time by 90% compared to conventional heating.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling for solvent-free reactions. Equimolar quantities of sulfonyl chloride and piperidine are milled with K₂CO₃ (2.0 equiv) at 30 Hz for 1 hour, yielding 84% product. This method eliminates organic solvent waste but requires specialized equipment.
Purification and Characterization
Crude products are typically purified via:
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Recrystallization : Ethanol or ethyl acetate/hexane mixtures produce high-purity crystals.
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Column Chromatography : Silica gel with gradient elution (petroleum ether → ethyl acetate) resolves byproducts.
Characterization Data:
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1H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 4.0 Hz, 1H, thienyl-H), 7.06 (d, J = 4.0 Hz, 1H, thienyl-H), 3.20–3.10 (m, 4H, piperidine-H), 1.65–1.55 (m, 6H, piperidine-H).
Industrial-Scale Production Considerations
Pilot-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. A tubular reactor with DCM at 50°C and residence time of 10 minutes achieves 91% conversion. Key challenges include managing exothermicity and ensuring consistent piperidine feed rates.
Optimization Table:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 25°C | 50°C |
| Reaction Time | 4–6 hours | 10 minutes |
| Throughput | 10 g/day | 5 kg/hour |
| Yield | 85% | 91% |
Side Reactions and Mitigation Strategies
Common side reactions include:
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Over-Sulfonation : Formation of disulfonyl derivatives with excess sulfonyl chloride. Mitigated by maintaining 1:1.2 sulfonyl chloride:piperidine ratio.
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Piperidine Hydrochloride Precipitation : Insoluble byproduct removed via filtration before workup.
Chemical Reactions Analysis
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thienyl ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine has been investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures may exhibit anti-inflammatory and antimicrobial activities, which could be relevant for treating respiratory disorders and other diseases .
Therapeutic Applications:
The compound has shown promise as a muscarinic acetylcholine receptor antagonist. Such antagonists are valuable in treating conditions like asthma and chronic obstructive pulmonary disease by inhibiting excessive bronchoconstriction . Furthermore, ongoing studies are exploring its efficacy against various indications, including allergic rhinitis and other respiratory tract disorders .
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives that may possess enhanced biological activity or novel properties .
Synthetic Routes:
The synthesis typically involves multi-step reactions starting from thiophene derivatives. Key steps include bromination followed by sulfonylation and subsequent reactions with piperidine derivatives. This process is crucial for generating compounds that can be further modified for specific applications in research and industry .
Biological Research
Target Interaction Studies:
Research involving this compound includes studies on its binding affinity to various receptors and enzymes. Understanding these interactions is essential for elucidating the compound's mechanism of action and therapeutic potential. For instance, studies have focused on its effects on muscarinic receptors, which play a role in neurotransmission and muscle contraction .
Case Studies:
Several case studies have highlighted the compound's potential in preclinical settings. For example, animal models have been used to assess its pharmacokinetics and efficacy in modulating respiratory responses, demonstrating its potential utility in developing new treatments for respiratory conditions .
Materials Science
Applications in Advanced Materials:
The thiophene moiety within this compound contributes to its potential use in materials science. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic semiconductors and conducting polymers .
Research Directions:
Ongoing research is exploring the use of this compound in developing new materials with enhanced conductivity or specific optical properties. These advancements could lead to innovative applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(3-Bromophenyl)sulfonyl]piperidine (Compound 32)
- Structure : Features a 3-bromophenylsulfonyl group instead of the 5-bromo-2-thienyl moiety.
- Synthesis : Prepared via reaction of piperidine with 3-bromobenzenesulfonyl chloride in pyridine (97% yield) .
- Applications : Serves as an intermediate in synthesizing PRMT4 inhibitors for cancer therapy. Its boronate derivative (Compound 33) enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in medicinal chemistry .
- Key Difference : The phenyl ring lacks the sulfur heterocycle, reducing electron-deficient character compared to the thienyl group in the target compound.
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]piperidine
1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine Derivatives
- Structure : Contains a di-chlorinated hydroxyphenyl group.
- Bioactivity : Exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ values in µM range), attributed to the sulfonamide-piperidine scaffold and halogen substituents .
- Contrast : The hydroxyl group enables hydrogen bonding, a feature absent in the bromothienyl analog, which may enhance receptor interactions .
Thiophene-Based Analogues
1-[1-(5-Bromo-2-thienyl)-1-cyclohexyl]piperidine (VIIf)
- Structure : Combines a cyclohexylpiperidine core with a 5-bromo-2-thienyl group.
- Synthesis: Derived from reactions involving 5-bromo-2-thienylmagnesium bromide and amino nitriles .
- The thienyl group’s electronic properties are critical for receptor binding .
- Key Difference : The cyclohexyl spacer alters spatial orientation compared to the direct sulfonyl linkage in the target compound.
TCP (1-[1-(2-Thienyl)cyclohexyl]piperidine)
- Structure : Arylcyclohexylamine with a 2-thienyl group.
- Activity : A potent NMDA antagonist and PCP analog with intense CNS effects. The thiophene ring enhances lipophilicity and receptor affinity compared to phenyl analogs .
- Contrast : The absence of a sulfonyl group reduces hydrogen-bonding capacity, affecting pharmacokinetics .
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
- Structure : Incorporates a 1,3,4-oxadiazole-thioether linker.
- Bioactivity : Displays antibacterial activity against Gram-positive and Gram-negative strains. The sulfonamide-piperidine core is essential for membrane penetration .
- Divergence : The oxadiazole moiety introduces additional heteroatoms, enhancing π-π stacking interactions absent in the bromothienyl analog .
1-(4-Methylphenyl)sulfonylpiperidine
- Structure : Simplest analog with a p-toluenesulfonyl group.
- Safety : Classified as an irritant (GHS). The methyl group increases hydrophobicity but reduces steric hindrance compared to bulkier bromothienyl substituents .
Research Findings and Mechanistic Insights
- Electronic Effects : Bromine and sulfur in the thienyl group enhance electron-withdrawing properties, improving binding to electron-rich enzyme active sites (e.g., cholinesterases) .
- Conformational Flexibility : Piperidine rings in boat-like conformations (e.g., QN-OH derivatives) show reduced efficacy compared to chair-like conformations, suggesting spatial constraints influence receptor interactions .
- Synthetic Accessibility : Bromothienyl sulfonamides are synthesized via nucleophilic substitution or Grignard reactions, with yields exceeding 90% under optimized conditions .
Biological Activity
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a compound of significant interest due to its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a sulfonyl group and a bromothienyl moiety. The presence of these functional groups contributes to its biological activity through various interactions with molecular targets.
Chemical Formula: C₉H₁₃BrN₂O₂S
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known to form strong interactions with target proteins, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to its targets.
Research indicates that the compound can modulate various biological pathways, leading to effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance, compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that related piperidine derivatives exhibited significant antiproliferative effects against several cancer cell lines, suggesting that this compound may possess similar activities .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC₅₀ values for COX inhibition were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in treating inflammatory conditions .
Enzyme Inhibition
This compound has been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting piperidine with 5-bromo-2-thienylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) in anhydrous solvents like dichloromethane or THF. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%).
- Yield optimization : Excess sulfonyl chloride (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the piperidine ring (δ 1.4–1.6 ppm for CH₂, δ 3.0–3.2 ppm for N–CH₂) and bromothiophene signals (δ 7.2–7.4 ppm for aromatic protons) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 306.2).
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- In vitro screening :
- Anticancer activity : Test against NCI-60 cell lines (e.g., HT29 colon cancer, UO-31 kidney cancer) using MTT assays. IC₅₀ values <10 µM indicate promising activity .
- Enzyme inhibition : Evaluate acetylcholinesterase (AChE) or nucleotide pyrophosphatase (NPP1) inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .
Advanced Research Questions
Q. How does the bromothiophene-sulfonyl-piperidine scaffold influence structure-activity relationships (SAR) in enzyme inhibition?
- Key findings :
- Bromine positioning : The 5-bromo group on thiophene enhances π-stacking with aromatic residues in enzyme active sites (e.g., AChE), improving binding affinity .
- Piperidine substitution : N-Methylation reduces steric hindrance, increasing selectivity for kinases like PRMT4 .
- Comparative SAR table :
| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (vs. off-targets) |
|---|---|---|---|
| Parent compound | AChE | 12.3 | 1.5 |
| N-Methyl analog | PRMT4 | 0.8 | 8.2 |
| 5-Chloro-thiophene variant | NPP1 | 45.6 | 0.9 |
| Data from |
Q. What mechanistic insights explain its antitumor activity in resistant cell lines?
- Hypothesis : The sulfonyl group disrupts protein-protein interactions (e.g., Bcl-2/Bax in apoptosis), while bromine induces DNA alkylation.
- Validation methods :
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) in HT29 cells treated at IC₅₀ doses.
- Western blot : Measure caspase-3 cleavage and PARP inhibition .
- DNA damage assays : Comet assay or γ-H2AX foci quantification .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding modes with PRMT4 (PDB: 6TQ3). Prioritize derivatives with ΔG < −9 kcal/mol .
- ADMET prediction : SwissADME estimates logP (~2.8) and CNS permeability (BOILED-Egg model). Derivatives with logP <3 and high gastrointestinal absorption are preferred .
Q. What strategies mitigate stability issues under physiological conditions?
- Challenges : Hydrolysis of the sulfonyl group at pH >7.4 reduces bioavailability.
- Solutions :
- Prodrug design : Convert sulfonamide to a tert-butyl carbamate prodrug, cleaved by esterases in vivo .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life (t₁/₂ >8 hours in murine models) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
